Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate
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Overview
Description
Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate is an organic compound with the molecular formula C18H20O4 It is a derivative of propanoic acid and features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with a suitable leaving group on the phenyl ring. The reaction conditions often include:
Temperature: Moderate (50-80°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often required.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxypropanoate ester can undergo hydrolysis to release active metabolites that interact with enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-[4-(Benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate: Similar structure but with an ethoxy group, which may alter its reactivity and biological activity.
Ethyl 3-[4-(Benzyloxy)phenyl]-3-oxopropanoate: Contains a carbonyl group instead of a hydroxy group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(2-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(20)12-16(19)15-10-6-7-11-17(15)22-13-14-8-4-3-5-9-14/h3-11,16,19H,2,12-13H2,1H3 |
InChI Key |
LABZVCZZEYPRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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